molecular formula C12H18Br6 B12753299 Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- CAS No. 169102-57-2

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)-

Cat. No.: B12753299
CAS No.: 169102-57-2
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-IQMQYZSSSA-N
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Description

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- (CAS 169102-57-2) is a stereoisomer of hexabromocyclododecane (HBCD), a brominated flame retardant (BFR) widely used in polystyrene foams, textiles, and electronics . HBCDs consist of 16 possible stereoisomers due to their cyclododecane backbone with six bromine substituents arranged in varying configurations . This specific isomer is part of the gamma-HBCD subgroup, which dominates technical HBCD mixtures (70–95%) due to its superior thermal stability and flame-retardant efficacy .

Key properties include:

  • Molecular formula: C₁₂H₁₈Br₆
  • Molecular weight: 641.7 g/mol
  • Density: 2.1–2.145 g/cm³
  • Melting point: 173–177°C
  • Boiling point: ~505°C at 760 mmHg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169102-57-2

Molecular Formula

C12H18Br6

Molecular Weight

641.7 g/mol

IUPAC Name

(1R,2S,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m0/s1

InChI Key

DEIGXXQKDWULML-IQMQYZSSSA-N

Isomeric SMILES

C1C[C@H]([C@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Reaction

  • The bromination is carried out in a glass-lined reactor equipped with agitation and external recirculation to ensure homogeneity.
  • The reactor is charged with the solvent (e.g., ethanol) and heated to approximately 50 °C.
  • Bromine and CDT are fed continuously into the reactor at controlled rates (e.g., bromine at ~90 kg/h and CDT at ~30 kg/h in a 500 L reactor).
  • The reaction proceeds for about 1.25 hours, maintaining temperature within ±2 °C.
  • The bromination converts the three double bonds of CDT into six bromine atoms, yielding hexabromocyclododecane.

Neutralization and Purification

  • After bromination, the reaction mixture is cooled to about 40 °C.
  • Gaseous ammonia is introduced to neutralize residual HBr, forming solid ammonium bromide.
  • The pH is monitored and ammonia feed is stopped when pH reaches 6–7.
  • The mixture is then filtered to separate the solid HBCD product and ammonium bromide.
  • The mother liquor (solvent) is recycled back to the reactor with fresh solvent added to compensate for losses, enabling high solvent and bromine utilization efficiency.

Product Characteristics

  • The product has a melting point above 178 °C.
  • Bromide ion content is kept below 0.05% to ensure purity.
  • The final HBCD is a colorless to off-white crystalline solid, suitable for use as a flame retardant without imparting color to plastics.

Alternative Preparation Approaches

Tri-polymerization of Butadiene to CDT

  • CDT precursor can be synthesized by tri-polymerization of butadiene using catalysts such as butyl titanate and diethyl aluminum chloride in benzene at temperatures below 55 °C.
  • This method yields trans, trans, cis-cyclododecatriene, which is then brominated as described above.

Use of Aluminum Chloride Catalyst

  • Another method involves adding aluminum trichloride as a catalyst to a mixture of cyclododecatriene and ethanol.
  • Bromine is added slowly at 25–30 °C over 2 hours, followed by stirring at room temperature for 5 hours.
  • The product is filtered and washed with ethanol and sodium bicarbonate solution to remove impurities.
  • This method achieves yields around 86%.

Solvent Modifications

  • Addition of halogenated hydrocarbons to the ethanol solvent can inhibit resinous by-product formation, improving product purity and yield.

Process Parameters and Yields

Parameter Typical Value / Range Notes
Solvent Ethanol, n-propanol, n-butanol Polar, lower alcohol preferred
Reaction temperature 40–60 °C Elevated temperature improves reaction rate
Bromine feed rate ~90 kg/h (in 500 L reactor) Controlled to maintain free bromine presence
CDT feed rate ~30 kg/h (in 500 L reactor) Stoichiometric for hexabromination
Reaction time ~1.25 hours Sufficient for complete bromination
Neutralization agent Gaseous NH3 Removes HBr as NH4Br
pH after neutralization 6–7 Ensures removal of acidic impurities
Product melting point >178 °C Indicator of purity
Bromide ion content <0.05% Low impurity level
Yield 86–91% High yield with optimized conditions

Research Findings and Industrial Significance

  • The anhydrous bromination process in polar solvents at elevated temperatures allows for high throughput and minimal solvent/bromine loss.
  • Continuous recycling of solvent and mother liquor enhances economic efficiency.
  • Neutralization with ammonia in situ prevents corrosion and contamination issues.
  • The process yields a high-purity HBCD product with consistent physical properties, critical for its application as a flame retardant in plastics such as polystyrene.
  • Attempts at continuous processes without these controls have led to fouling and plugging, highlighting the importance of the described method.

Summary Table of Preparation Methods

Method Solvent Catalyst/Neutralizer Temperature (°C) Yield (%) Notes
Anhydrous bromination (patent) Ethanol (polar) Gaseous NH3 40–60 91 Continuous recycle, high purity
Aluminum chloride catalysis Ethanol AlCl3, NaHCO3 wash 15–30 86 Longer reaction, washing step required
Tri-polymerization + bromination Benzene (for CDT) + Ethanol (bromination) Butyl titanate, diethyl aluminum chloride <55 (CDT synthesis), 15–25 (bromination) ~90 (overall) Two-step process, precursor synthesis needed

Chemical Reactions Analysis

Types of Reactions

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form cyclododecanone derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Identity and Properties

  • Chemical Formula : C₁₂H₁₈Br₆
  • CAS Number : 25637-99-4
  • Molecular Weight : 543.8 g/mol

HBCD is primarily used as a flame retardant in various materials due to its effectiveness in reducing flammability.

Flame Retardant Properties

HBCD is extensively utilized in the production of polystyrene foam insulation and textiles. Its flame-retardant properties are crucial for enhancing fire safety in construction materials and consumer products .

Toxicological Studies

Research has shown that HBCD can affect multiple biological systems. Key findings include:

  • Neurodevelopmental Effects : Studies indicate that exposure to HBCD can lead to neurodevelopmental issues in mammals, particularly affecting behavior and cognitive functions .
  • Endocrine Disruption : HBCD has been linked to alterations in thyroid hormone levels and reproductive health. In animal studies, it was observed to cause changes in liver weight and thyroid function .
Study TypeFindingsNOAEL (mg/kg bw/d)
Reproductive ToxicityDecreased fertility index10.2
NeurodevelopmentBehavioral changes in offspring0.9
Liver ToxicityIncreased liver weight10

Environmental Impact Studies

Research on the environmental persistence of HBCD has revealed its bioaccumulation in aquatic organisms. It has been detected at concerning levels in fish and sediment samples . The compound poses risks not only to wildlife but also to human health through the food chain.

Case Study 1: Neurodevelopmental Impact on Mice

A study conducted by Eriksson et al. (2002) demonstrated that neonatal mice exposed to HBCD exhibited significant neurotoxic effects, including altered spontaneous behavior and impaired learning abilities .

Case Study 2: Thyroid Hormone Disruption

Research published by van der Ven et al. (2009) highlighted that HBCD exposure resulted in increased thyroid weights and changes in hormone levels among rats. These findings underscore the potential risks associated with HBCD exposure during critical developmental periods .

Regulatory Status

Due to its potential health risks and environmental persistence, regulatory bodies are increasingly scrutinizing the use of HBCD. The European Commission has initiated risk assessments to evaluate its impact on human health and ecosystems .

Mechanism of Action

The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form strong bonds with other molecules, leading to the formation of stable complexes. This property is exploited in its use as a flame retardant, where it helps to inhibit the combustion process by forming a protective layer on the material .

Comparison with Similar Compounds

Table 1: Key Differences Among HBCD Stereoisomers

Property (1R,2S,5S,6S,9S,10R)- (Gamma-HBCD) Alpha-HBCD Beta-HBCD
CAS Number 169102-57-2 134237-50-6 134237-51-7
Thermal Stability High (dominant in technical mixtures) Moderate Low
Lipophilicity (Log Kow) 5.6–5.9 5.1–5.4 5.3–5.6
Bioaccumulation Higher in aquatic organisms Moderate Lower
Regulatory Status Listed under REACH SVHC Banned in Toyota’s standards Restricted in EU POPs Regulation

Key Findings :

  • Gamma-HBCD exhibits greater environmental persistence and bioaccumulation due to its higher lipophilicity .
  • Alpha-HBCD is more prevalent in biological tissues despite lower thermal stability, suggesting metabolic or environmental isomerization .
  • Regulatory actions often target all HBCD isomers collectively, but specific stereoisomers like (1R,2S,5S,6S,9S,10R)- face stricter scrutiny in automotive and electronics sectors .

Comparison with Other Brominated Flame Retardants (BFRs)

HBCDs are compared to structurally similar BFRs, such as decabromobiphenyl (Deca-BDE) and tetrabromobenzoates.

Table 2: Comparative Analysis with Other BFRs

Property (1R,2S,5S,6S,9S,10R)-HBCD Decabromobiphenyl 2-Ethylhexyl Tetrabromobenzoate (EH-TBB)
Molecular Weight 641.7 g/mol 959.2 g/mol 549.7 g/mol
Melting Point 173–177°C 300–310°C -20°C (liquid)
Environmental Half-Life >1 year in sediment >5 years ~6 months
Toxicity (LC50) 0.1 mg/L (fish) 0.05 mg/L (fish) 0.5 mg/L (fish)
Regulatory Status Banned under Stockholm Convention Restricted in RoHS Emerging concern under EPA

Key Findings :

  • HBCDs have lower molecular weight but higher density compared to Deca-BDE, enhancing their mobility in aquatic systems .
  • EH-TBB is less persistent but more acutely toxic, reflecting trade-offs between regulatory phase-outs and replacement chemistries .
  • All three compounds are prioritized under global treaties (e.g., Stockholm Convention) due to persistence, bioaccumulation, and toxicity (PBT) profiles .

Production and Regulatory Landscape

  • Production Volume : HBCDs were classified as high-production-volume (HPV) chemicals, with U.S. imports exceeding 1 million pounds annually . However, production has declined post-2016 due to bans .
  • Regulatory Actions :
    • EU : Added to REACH’s Substance of Very High Concern (SVHC) list in 2008 .
    • UNEP : Listed under Stockholm Convention Annex A (elimination) in 2013 .
    • Industry Standards : Toyota and Kubota prohibit specific isomers in supply chains .

Biological Activity

Cyclododecane, 1,2,5,6,9,10-hexabromo-, commonly referred to as hexabromocyclododecane (HBCD), is a brominated flame retardant with significant environmental and biological implications. This compound has been widely studied due to its complex structure and the potential risks it poses to human health and ecosystems. This article delves into its biological activity, summarizing key findings from various studies.

  • Molecular Formula : C₁₂H₁₈Br₆
  • Molecular Weight : 641.70 g/mol
  • Density : 2.1 ± 0.1 g/cm³
  • Melting Point : 173-177 °C
  • Boiling Point : 505.2 ± 50 °C

Biological Activity Overview

HBCD exhibits a range of biological activities that can impact both human health and the environment. The following sections summarize its effects based on various studies.

Toxicological Effects

  • Acute Toxicity : HBCD has low acute oral, dermal, and inhalation toxicity. It is not classified as an eye or skin irritant in animal studies .
  • Repeated Dose Toxicity :
    • In repeated dose studies on rats, HBCD caused significant increases in liver weights (up to 48% in females) at high doses .
    • Histopathological changes were minimal but indicated possible enzyme induction as a response to exposure.
    • Thyroid effects were noted with increased thyroid weights and decreased serum thyroid hormone levels .
  • Reproductive Toxicity :
    • HBCD did not show marked adverse effects on fertility parameters in rats during two-generation reproductive studies . However, reduced primordial follicles were noted in mid- and high-dose females.
    • In a one-generation study, effects included decreased testes weight and delayed vaginal opening in female pups .
  • Endocrine Disruption :
    • HBCD has been linked to endocrine disruption in various species. Changes in sex steroid hormone levels were observed in mice .
    • The compound affects thyroid hormone synthesis and may interfere with cholesterol uptake related to sex steroid metabolism .
  • Neurodevelopmental Effects :
    • Exposure to HBCD has been associated with neurodevelopmental changes in juvenile rats and mice, affecting behavior and cognitive functions .

Environmental Impact

HBCD is persistent in the environment and has been detected in various ecological compartments including soil, water, and biota. Its bioaccumulation potential raises concerns regarding long-term ecological effects.

Case Studies

  • A study by Ritchie et al. (2015) highlighted the uptake and distribution of HBCD isomers in diet-exposed mice, demonstrating the compound's persistence and metabolic transformation within biological systems .
  • Research conducted by Palace et al. (2008) indicated thyroid system effects in fish exposed to HBCD, reinforcing concerns about its endocrine-disrupting capabilities across species .

Summary of Toxicological Findings

Study TypeObserved EffectsReference
Acute ToxicityLow toxicity; no irritant effects
Repeated Dose (28 days)Increased liver weights; minimal histopathology
Reproductive StudyNo significant fertility impacts; reduced follicles
Neurodevelopmental StudyBehavioral changes noted in juvenile rodents
Endocrine DisruptionAltered thyroid hormone levels; reproductive effects

Q & A

How can researchers determine the stereoisomeric composition of technical HBCDD mixtures, and what methodological challenges arise in distinguishing diastereomers?

Answer:
Technical HBCDD consists of α-, β-, and γ-diastereomers, with γ-HBCDD typically comprising 70–95% of commercial mixtures . To resolve stereoisomers:

  • Chiral Chromatography : Use enantioselective columns (e.g., Chirasil-Dex) coupled with GC-MS or LC-MS/MS to separate diastereomers. Calibrate with pure isomer standards, which may require synthesis via bromination of cis,trans,trans-cyclododecatriene (CDT) .
  • NMR Spectroscopy : Employ 13C^{13}\text{C}-NMR to identify stereochemical configurations, particularly for distinguishing meso forms from enantiomers .
    Challenges :
  • Commercial standards for minor isomers (e.g., δ-HBCDD) are scarce.
  • Co-elution of α- and β-isomers in non-optimized GC conditions can lead to quantification errors .

What experimental designs are recommended for assessing environmental persistence and bioaccumulation of specific HBCDD diastereomers?

Answer:

  • Isomer-Specific Partitioning Studies : Measure Henry’s Law constants (6.08×104atm.m3/mol6.08 \times 10^{-4}\, \text{atm.m}^3/\text{mol} at 25°C) and octanol-water partition coefficients (logKow5.65.9\log K_{\text{ow}} \approx 5.6-5.9) for individual diastereomers to model environmental distribution .
  • Bioaccumulation Assays : Use lipid-rich models (e.g., zebrafish embryos or in vitro adipocyte cultures) to compare uptake rates. Gamma-HBCDD shows higher bioaccumulation potential due to its lipophilicity .
  • Field Sampling : Analyze marine mammal blubber (e.g., UK populations) using Soxhlet extraction and GC-ECD, noting that γ-HBCDD dominates in biotic matrices but may isomerize to α-forms under thermal stress .

How can researchers resolve contradictions in reported half-lives and degradation pathways of HBCDD isomers across studies?

Answer:

  • Controlled Photolysis Experiments : Expose purified isomers to UV light (254–365 nm) in solvent systems (e.g., methanol/water) and monitor debromination products via HRMS. Gamma-HBCDD degrades faster than α- or β-forms due to steric effects .
  • Interlaboratory Comparisons : Standardize test conditions (temperature, pH, microbial consortia) to minimize variability. For example, aerobic soil degradation rates vary significantly with microbial activity .
  • Meta-Analysis Tools : Apply computational models (e.g., EPI Suite) to reconcile discrepancies in environmental persistence data, adjusting for isomer-specific properties .

What advanced analytical techniques are optimal for quantifying HBCDD isomers in complex polymer matrices, such as polystyrene insulation?

Answer:

  • Sample Preparation : Use pressurized liquid extraction (PLE) with toluene at 150°C to isolate HBCDD from polymers, followed by clean-up via silica gel chromatography .
  • GC-MS Parameters : Optimize with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film), splitless injection, and electron capture negative ionization (ECNI). Monitor m/z 79/81 ([Br][\text{Br}]^-) and m/z 158/160 ([Br2][\text{Br}_2]^-) for isomer identification .
  • Quality Control : Spike samples with 13C^{13}\text{C}-labeled HBCDD to correct for matrix effects and ionization suppression .

How should researchers design studies to evaluate the neurotoxic effects of HBCDD diastereomers in model organisms?

Answer:

  • In Vivo Models : Expose zebrafish larvae (96-hpf) to 0.1–10 µg/L of individual isomers and assess locomotor activity via video tracking. Gamma-HBCDD disrupts thyroid hormone signaling at lower concentrations than α-HBCDD .
  • Omics Approaches : Perform RNA-seq on exposed organisms to identify isomer-specific gene expression changes (e.g., CYP450 enzymes, neurodevelopmental markers) .
  • Dose-Response Curves : Account for stereochemical stability; isomerization during exposure may require LC-MS/MS verification of dosing solutions .

What methodologies address the sublimation kinetics of cyclododecane-based temporary coatings in conservation science?

Answer:

  • Sublimation Rate Studies : Apply cyclododecane via melt (70–80°C) or solvent (petroleum ether) to porous substrates. Monitor mass loss gravimetrically under controlled humidity (30–60% RH) and temperature (20–25°C) .
  • Cryo-SEM Imaging : Characterize coating morphology; solvent-delivered cyclododecane forms homogeneous films, while melt applications create crystalline layers with slower sublimation rates .
  • Field Trials : Test on archaeological ceramics during desalination, noting that 24–48 hours of air drying post-application minimizes resin embedding artifacts .

Notes

  • Stereochemical Complexity : The compound’s 16 theoretical stereoisomers necessitate rigorous chiral separation techniques for accurate risk assessment .
  • Regulatory Context : Listed under the Stockholm Convention (Annex A) due to persistence and bioaccumulation; isomer-specific regulation is emerging .

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